6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is a heterocyclic compound characterized by the presence of an imidazo[1,5-a]pyrimidine core with a trifluoromethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives. The reaction is often carried out under acidic conditions, which facilitate the formation of the imidazo[1,5-a]pyrimidine core . Another approach involves the use of trifluoroacetic anhydride as a reagent to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthesis methods have been developed, which involve the use of trifluoroacetamide as a trifluoromethylating agent . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the imidazo[1,5-a]pyrimidine core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, sodium carbonate, and various organic solvents such as dichloromethane and acetonitrile . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor and enhances its activity, leading to increased inhibitory neurotransmission . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the kinase’s activity, thereby reducing inflammation and other related symptoms .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Shares a similar core structure but lacks the trifluoromethyl group.
Imidazo[1,2-a]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring.
Pyrazolo[1,5-a]pyrimidine: Contains a pyrazole ring fused to a pyrimidine ring, similar in structure but with different chemical properties.
Uniqueness
6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical and industrial applications.
Properties
Molecular Formula |
C7H4F3N3 |
---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-12-4-5-11-2-1-3-13(5)6/h1-4H |
InChI Key |
PSICGXCSXSHQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(F)(F)F)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.